molecular formula C19H23NO6 B8803101 Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B8803101
M. Wt: 361.4 g/mol
InChI Key: DIMFGGBPJBBARY-UHFFFAOYSA-N
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Patent
US05216172

Procedure details

A solution of 5.0 g (18.9 mmol) 2-(3,4-dimethoxybenzylidene)acetoacetate and 2.18 g (18.9 mmol) 3-amino-crotonic acid methyl ester in 100 ml toluene was heated in a Dean-Stark apparatus for water removal, the solvent was distilled off from the reaction mixture, and the residue was purified by column chromatography (SiO2 /CHCl3), giving 4.30 g (63%) of dimethyl 1,4-dihydro-4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate as whitish yellow crystals. M.P.: 153.5°-155° C.
Name
2-(3,4-dimethoxybenzylidene)acetoacetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:6]=[C:7]([C:11]([CH3:13])=O)[C:8]([O-:10])=[O:9].[CH3:19][O:20][C:21](=[O:26])/[CH:22]=[C:23](\[NH2:25])/[CH3:24].O.[C:28]1(C)C=CC=CC=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[C:22]([C:21]([O:20][CH3:19])=[O:26])=[C:23]([CH3:24])[NH:25][C:11]([CH3:13])=[C:7]2[C:8]([O:10][CH3:28])=[O:9])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18]

Inputs

Step One
Name
2-(3,4-dimethoxybenzylidene)acetoacetate
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=C(C(=O)[O-])C(=O)C)C=CC1OC
Name
Quantity
2.18 g
Type
reactant
Smiles
COC(\C=C(\C)/N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (SiO2 /CHCl3)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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